[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine
Description
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine is a secondary amine featuring two distinct substituents: a 4-bromobenzyl group and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-3-1-11(2-4-13)9-15-10-12-5-7-16-8-6-12/h1-4,12,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQJCWIZIYQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine typically involves the reaction of 4-bromobenzyl chloride with oxan-4-ylmethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares [(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine with structurally related amines, highlighting substituent-driven differences in molecular weight, lipophilicity (predicted logP), and solubility:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Predicted logP | Solubility (in water) | |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₁₈BrNO₂ | 308.20 g/mol | 4-Bromobenzyl, oxan-4-ylmethyl | ~2.5 | Moderate | |
| (4-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 g/mol | 4-Bromobenzyl, isopropyl | ~3.1 | Low | |
| 2-(4-Bromophenyl)ethylamine | C₉H₁₂BrN | 214.11 g/mol | 4-Bromophenethyl, methyl | ~2.8 | Moderate | |
| [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine | C₁₂H₁₈N₂O | 206.29 g/mol | Pyridin-4-ylmethyl, oxan-4-ylmethyl | ~1.2 | High |
Key Observations :
Structural and Crystallographic Insights
- Hydrogen Bonding : In related 4-bromophenyl amides (), N–H···O and O–H···O interactions stabilize crystal packing. The target compound’s amine group may participate in weaker hydrogen bonding compared to amides.
- Conformational Flexibility : The oxan-4-yl group’s chair conformation (as seen in ) could influence the compound’s binding to biological targets.
Biological Activity
[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine is a tertiary amine notable for its unique structural features, including a 4-bromophenyl group and an oxan-4-yl moiety. This compound has garnered attention for its potential biological activities, particularly as a ligand for opioid receptors, which are pivotal in pain management and various neurological disorders.
Chemical Structure
The structural formula of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate receptor activity, leading to significant pharmacological effects. The presence of the bromophenyl and oxan groups is believed to enhance binding affinity and selectivity towards these receptors, which may contribute to its analgesic properties.
Opioid Receptor Interaction
Preliminary studies suggest that compounds structurally similar to this compound may exhibit significant biological activities as opioid receptor ligands. This is crucial for developing new analgesics and treatments for pain-related conditions .
Antimicrobial and Antiproliferative Properties
Research indicates that related compounds have shown promising antimicrobial activity and anticancer potential. For instance, derivatives with similar structural features have been screened for their efficacy against various microbial strains and cancer cell lines, suggesting a broader therapeutic application .
Case Studies
- Opioid Receptor Ligands : A study highlighted the synthesis and evaluation of various brominated phenyl compounds as opioid receptor ligands. Results indicated that modifications to the phenyl group significantly influenced binding affinity and selectivity .
- Antimicrobial Activity : In a comparative study, derivatives of this compound were tested against common pathogens. The results showed that certain modifications led to enhanced antimicrobial properties, indicating potential applications in treating infections .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromophenyl)-N,N-dimethylmethanamine | Similar brominated phenyl group | Dimethyl substitution affects steric properties |
| 2-(4-Bromophenyl)-N-methylpropanamine | Propane chain instead of oxane | Varying chain length influences lipophilicity |
| N-(4-Bromophenyl)-N-methylethanamine | Ethane chain instead of oxane | Alters interaction dynamics with receptors |
| (4-Chlorophenyl)methyl[(oxan-4-yl)methyl]amine | Chlorine instead of bromine | Comparison highlights halogen effects on activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
